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Compound of Interest

Compound Name: STING agonist-11

Cat. No.: B12399386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of STING Agonist-11, a novel small

molecule activator of the Stimulator of Interferon Genes (STING) pathway. The STING pathway

is a critical component of the innate immune system, and its activation has emerged as a

promising strategy in cancer immunotherapy. This document outlines the chemical structure of

STING Agonist-11, its mechanism of action, and relevant experimental data and protocols for

its characterization.

Chemical Structure and Properties of STING
Agonist-11
STING Agonist-11, systematically named 2-((Pyrazolo[1,5-a]pyrimidine-3-

carboxamido)methyl)benzofuran-7-carboxylic acid, is a synthetic small molecule with the

chemical formula C17H12N4O4.[1] Its molecular structure is characterized by a central

pyrazolo[1,5-a]pyrimidine core linked to a benzofuran moiety.
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Property Value Reference

IUPAC Name

2-((Pyrazolo[1,5-a]pyrimidine-

3-

carboxamido)methyl)benzofura

n-7-carboxylic acid

[1]

Chemical Formula C17H12N4O4 [1]

Molecular Weight 336.31 g/mol [1]

Exact Mass 336.0859 [1]

InChI Key
BICDHWPHEXMVAT-

UHFFFAOYSA-N

SMILES Code
O=C(O)c1cccc2c1oc(CN

C(=O)c3cn4nccc4n3)c2

The STING Signaling Pathway and Mechanism of
Action
The STING pathway is a pivotal signaling cascade that detects the presence of cytosolic DNA,

a danger signal often associated with viral infections or cellular damage, including that

occurring within tumor cells. Activation of this pathway leads to a robust anti-tumor immune

response.

Upon binding of a STING agonist, such as STING Agonist-11, the STING protein, which

resides on the endoplasmic reticulum, undergoes a conformational change. This leads to its

dimerization and translocation to the Golgi apparatus. Here, it recruits and activates TANK-

binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor interferon

regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus,

where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-

inflammatory cytokines. These cytokines play a crucial role in activating dendritic cells,

enhancing the cross-presentation of tumor antigens, and ultimately leading to the priming and

activation of tumor-specific T cells.
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Quantitative Data for STING Agonist-11
Limited quantitative data is publicly available for STING Agonist-11. However, initial in vitro

experiments have demonstrated its ability to directly engage and activate the STING pathway.

Assay Description Result Concentration

In vitro STING

Phosphorylation

Measures the ability of

the agonist to induce

the phosphorylation of

the C-terminal tail

(CTT) of recombinant

STING protein by

TBK1.

Phosphorylation of

STING CTT observed
5 µM and 10 µM

This data is based on an immunoblot analysis and indicates direct target engagement.

Experimental Protocols
While specific, detailed protocols for STING Agonist-11 are not widely published, the following

are standard methodologies used to characterize STING agonists. These protocols can be

adapted for the evaluation of STING Agonist-11.

In Vitro STING Phosphorylation Assay
Objective: To determine the direct activation of STING by measuring its phosphorylation by

TBK1.

Methodology:

Recombinant human STING C-terminal tail (CTT) domain and recombinant active TBK1 are

incubated in a kinase assay buffer.

STING Agonist-11 is added at various concentrations (e.g., 0.1, 1, 5, 10 µM). A no-agonist

control is included.

The reaction is initiated by the addition of ATP.
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The mixture is incubated at 30°C for a specified time (e.g., 60 minutes).

The reaction is stopped by adding SDS-PAGE loading buffer.

Samples are resolved by SDS-PAGE and transferred to a PVDF membrane.

The membrane is probed with a primary antibody specific for phosphorylated STING (p-

STING) and a total STING antibody as a loading control.

Detection is performed using a chemiluminescent substrate and an imaging system.
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In Vitro STING Phosphorylation Workflow
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Workflow for STING Phosphorylation Assay

STING Reporter Assay in THP-1 Cells
Objective: To measure the activation of the STING pathway in a cellular context, leading to

IRF3-mediated gene transcription.

Methodology:
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THP-1 Dual™ reporter cells, which express a secreted luciferase gene under the control of

an IRF-inducible promoter, are plated in a 96-well plate.

Cells are treated with varying concentrations of STING Agonist-11. A known STING agonist

(e.g., 2'3'-cGAMP) is used as a positive control, and a vehicle (e.g., DMSO) as a negative

control.

The plate is incubated for 24 hours at 37°C and 5% CO2.

A sample of the cell culture supernatant is collected.

A luciferase detection reagent is added to the supernatant.

Luminescence is measured using a luminometer.

The fold induction of the reporter gene is calculated relative to the vehicle control.

Cytokine Secretion Assay
Objective: To quantify the production of type I interferons and other pro-inflammatory cytokines

following STING activation.

Methodology:

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1) are

seeded in a culture plate.

Cells are stimulated with different concentrations of STING Agonist-11 for 24-48 hours.

The cell culture supernatant is collected.

The concentration of cytokines such as IFN-β, TNF-α, and IL-6 in the supernatant is

measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine

assay (e.g., Luminex).

Conclusion
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STING Agonist-11 is a novel small molecule activator of the STING pathway with a defined

chemical structure. While comprehensive biological data remains limited in the public domain,

initial findings confirm its ability to directly engage the STING protein and initiate downstream

signaling. The experimental protocols outlined in this guide provide a framework for the further

characterization of STING Agonist-11 and other novel STING agonists, which hold significant

promise for the advancement of cancer immunotherapy. Further studies are warranted to fully

elucidate its in vivo efficacy and potential for clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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